molecular formula C13H21NO B13172351 (1S)-1-[4-(pentyloxy)phenyl]ethanamine

(1S)-1-[4-(pentyloxy)phenyl]ethanamine

Cat. No.: B13172351
M. Wt: 207.31 g/mol
InChI Key: LQGDAZFYSIGWTH-NSHDSACASA-N
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Description

(1S)-1-[4-(Pentyloxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Pentyloxy)phenyl]ethan-1-amine typically involves the reaction of 4-(pentyloxy)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Pentyloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1S)-1-[4-(Pentyloxy)phenyl]ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Pentyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[4-(Methoxy)phenyl]ethan-1-amine
  • (1S)-1-[4-(Ethoxy)phenyl]ethan-1-amine
  • (1S)-1-[4-(Butoxy)phenyl]ethan-1-amine

Uniqueness

(1S)-1-[4-(Pentyloxy)phenyl]ethan-1-amine is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-(4-pentoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m0/s1

InChI Key

LQGDAZFYSIGWTH-NSHDSACASA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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